Degradation Potency vs. TMX-4152
In a direct head-to-head comparison within the same study, TMX-4153 achieved a DC50 of 24 nM for PIP4K2C degradation in MOLT4 cells, while the structurally similar analog TMX-4152 exhibited a DC50 of 107 nM [1]. This 4.5-fold difference in potency demonstrates that minor structural modifications (alkyl-linked spirocyclic vs. related scaffold) significantly impact degradation efficiency.
| Evidence Dimension | Half-maximal degradation concentration (DC50) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | TMX-4152, 107 nM |
| Quantified Difference | 4.5-fold lower (more potent) |
| Conditions | MOLT4 cells, 6 h treatment, immunoblot analysis |
Why This Matters
For researchers requiring maximal PIP4K2C depletion at minimal compound concentrations, TMX-4153 offers superior potency, reducing the risk of off-target effects associated with higher dosing.
- [1] Teng M, et al. Targeting the Dark Lipid Kinase PIP4K2C with a Potent and Selective Binder and Degrader. Angew Chem Int Ed Engl. 2023;62(18):e202302364. View Source
